

3-Chloro-4-methoxyphenylboronic acid CAS number 175883-60-0

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Compound of Interest

Compound Name: 3-Chloro-4-methoxyphenylboronic acid

Cat. No.: B067107

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An In-Depth Technical Guide to **3-Chloro-4-methoxyphenylboronic acid** (CAS: 175883-60-0)

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **3-Chloro-4-methoxyphenylboronic acid**, a key building block for researchers, scientists, and professionals in drug development and materials science. We will move beyond simple data recitation to explore the causality behind its applications, focusing on its role in modern synthetic chemistry.

Introduction: A Versatile Building Block

3-Chloro-4-methoxyphenylboronic acid is an organoboron compound that has become an indispensable tool in organic synthesis.^[1] Its value lies in its ability to act as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura reaction.^[2] This reaction is a cornerstone of modern medicinal chemistry, enabling the efficient construction of carbon-carbon bonds to create complex molecular architectures found in many pharmaceutical agents.^{[2][3]} The specific substitution pattern of this boronic acid—a chloro group at the 3-position and a methoxy group at the 4-position—provides unique electronic properties that influence its reactivity and make it a valuable synthon for targeted drug design.^[4] This guide will detail its properties, core applications, practical methodologies, and safety considerations.

Physicochemical & Spectroscopic Profile

The reliable application of any reagent begins with a thorough understanding of its physical and chemical properties. **3-Chloro-4-methoxyphenylboronic acid** typically presents as a white to off-white crystalline powder.^[4] It is crucial to note that, like many boronic acids, this compound can exist in equilibrium with its cyclic anhydride form (a boroxine), especially upon storage. This does not typically impede its reactivity in cross-coupling reactions.

Table 1: Core Physicochemical Properties

Property	Value	Source(s)
CAS Number	175883-60-0	[1] [4] [5] [6] [7]
Molecular Formula	C ₇ H ₈ BClO ₃	[1] [4] [5]
Molecular Weight	186.40 g/mol	[4] [6]
Appearance	White to off-white crystalline powder	[1] [4]
Melting Point	238-242 °C (lit.)	[5] [6]
Solubility	Soluble in methanol and other polar organic solvents.	[5]
Storage	Store at room temperature under an inert atmosphere.	[4] [5]

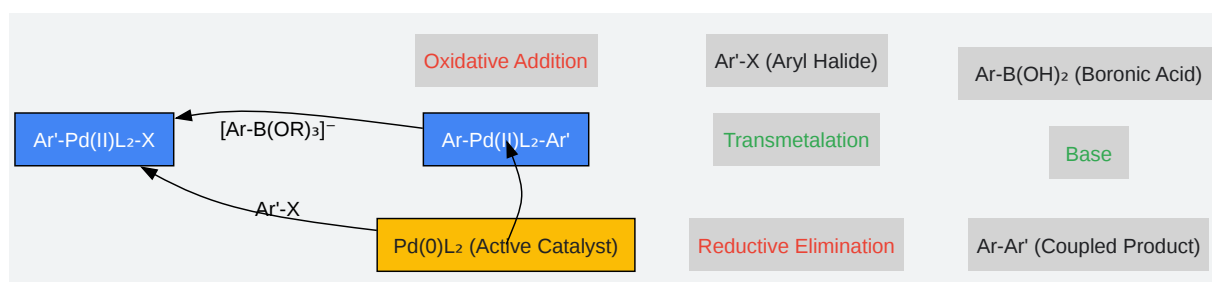
For lot-specific quality control, researchers should always validate the purity and identity using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The Suzuki-Miyaura Reaction: A Mechanistic Overview

The primary utility of **3-Chloro-4-methoxyphenylboronic acid** is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction forges a C-C bond between an organoborane and an organohalide, a process fundamental to the synthesis of

biaryls, styrenes, and polyenes.[8][9] The catalytic cycle, typically driven by a Palladium(0) complex, involves three key steps:

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.
- **Transmetalation:** The boronic acid, activated by a base, transfers its organic group (the 3-chloro-4-methoxyphenyl moiety) to the palladium center, displacing the halide. The base is crucial as it forms a more nucleophilic "ate" complex with the boron atom, facilitating this transfer.[9]
- **Reductive Elimination:** The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.



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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Synthetic Applications & Field-Proven Insights

The unique electronic nature of the 3-chloro-4-methoxyphenyl moiety makes this reagent highly valuable. The electron-donating methoxy group and the electron-withdrawing chloro group modulate the reactivity of the aromatic ring, allowing for fine-tuning of molecular properties in the final product. This has led to its use in diverse synthetic campaigns.

Beyond standard Suzuki couplings, **3-Chloro-4-methoxyphenylboronic acid** is a reactant for:

- Preparation of Antitumor Agents: It serves as a key intermediate in the synthesis of microtubule inhibitors, a class of compounds with potential anticancer applications.[6]
- Agrochemical Synthesis: The compound is used in the creation of novel herbicidal molecules.[10][11]
- Alternative Metal-Catalyzed Reactions: Its utility extends to iron-catalyzed oxidative couplings, rhodium-catalyzed arylations, and copper-catalyzed oxidative N-arylations, showcasing its versatility across different catalytic systems.[6]

The causality for its selection in these fields is clear: it provides a stable, reliable method for introducing a specific, functionalized phenyl ring, which is a common motif in biologically active molecules.

A Validated Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a representative, self-validating protocol for the coupling of **3-Chloro-4-methoxyphenylboronic acid** with a generic aryl bromide. The rationale behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

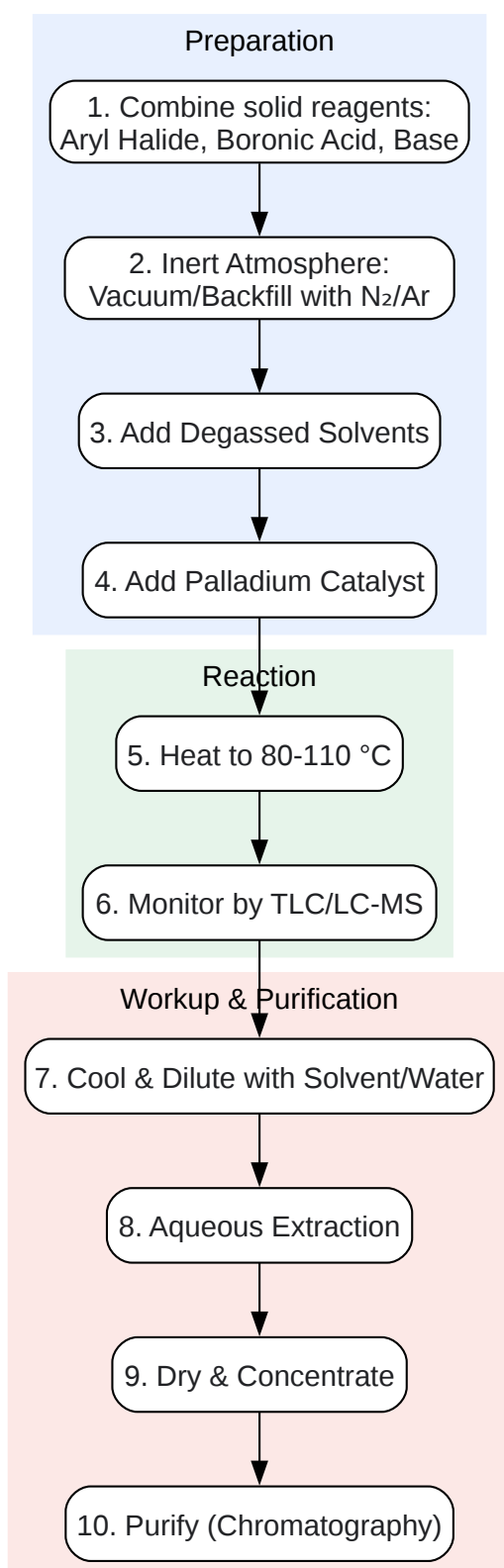
- Aryl Bromide (1.0 eq)
- **3-Chloro-4-methoxyphenylboronic acid** (1.2 - 1.5 eq)
- Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
- Base (e.g., K₂CO₃, 2.0 - 3.0 eq)
- Solvent System (e.g., Toluene/Water or Dioxane/Water)

- Inert Gas (Nitrogen or Argon)

Methodology:

- Reactor Setup & Inerting:
 - Action: Combine the aryl bromide, **3-Chloro-4-methoxyphenylboronic acid**, and base in a round-bottom flask equipped with a magnetic stir bar and a condenser.
 - Causality: Using a slight excess of the boronic acid ensures the complete consumption of the potentially more expensive aryl halide. The solid reagents are added first for ease of handling.
 - Action: Seal the flask and subject it to three cycles of vacuum/backfill with an inert gas (N₂ or Ar).
 - Causality: This is a critical step. The active Pd(0) catalyst is oxygen-sensitive and can be oxidized to an inactive Pd(II) state, halting the catalytic cycle. Removing oxygen is paramount for reaction success.
- Solvent & Catalyst Addition:
 - Action: Add the degassed solvent system via syringe. Stir the mixture for 5-10 minutes.
 - Causality: Using pre-degassed solvents prevents the introduction of oxygen. The biphasic solvent system (e.g., toluene/water) is common; the organic phase solubilizes the catalyst and organic reagents, while the aqueous phase dissolves the inorganic base.
 - Action: Add the palladium catalyst to the stirring mixture.
 - Causality: The catalyst is added last, just before heating, to minimize any potential degradation before the reaction commences.
- Reaction Execution:
 - Action: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and maintain with vigorous stirring.

- Causality: Thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
- Action: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) until the starting aryl bromide is consumed.
- Causality: Proper monitoring prevents unnecessary heating, which could lead to side reactions or product degradation.
- Workup & Purification:
 - Action: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.
 - Causality: This quenches the reaction and prepares it for extraction.
 - Action: Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with brine.
 - Causality: The aqueous wash removes the inorganic base and salts. The brine wash helps to remove residual water from the organic layer.
 - Action: Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), filter, and concentrate under reduced pressure.
 - Causality: Complete removal of water is necessary before solvent evaporation.
 - Action: Purify the crude residue by column chromatography or recrystallization.
 - Causality: This step removes residual catalyst, unreacted boronic acid, and any byproducts to yield the pure biaryl product.



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Caption: A typical workflow for a Suzuki-Miyaura coupling experiment.

Safety & Handling

As with all laboratory chemicals, **3-Chloro-4-methoxyphenylboronic acid** must be handled with appropriate care. Reviewing the Safety Data Sheet (SDS) is mandatory before use.

- Hazards: The compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[12\]](#)[\[13\]](#)[\[14\]](#)
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[\[6\]](#)[\[13\]](#) When handling the powder outside of a fume hood, a dust mask or respirator (e.g., N95) is recommended.[\[6\]](#)
- Handling: Avoid breathing dust.[\[12\]](#) Ensure adequate ventilation. Wash hands thoroughly after handling.[\[12\]](#)[\[14\]](#)
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[4\]](#)[\[5\]](#)[\[15\]](#) Storing under an inert atmosphere can prolong shelf life by minimizing oxidation and boroxine formation.

Conclusion

3-Chloro-4-methoxyphenylboronic acid (CAS: 175883-60-0) is more than just a catalog chemical; it is a strategic tool for molecular construction. Its stability, predictable reactivity in the robust Suzuki-Miyaura coupling, and the unique electronic features imparted by its substituents make it a valuable asset for medicinal chemists and material scientists.[\[4\]](#) By understanding the mechanics of its application and adhering to rigorous experimental and safety protocols, researchers can effectively leverage this building block to accelerate the development of novel pharmaceuticals, agrochemicals, and advanced materials.[\[4\]](#)

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References

- 1. CAS 175883-60-0: 3-CHLORO-4-METHOXYPHENYLBORONIC ACID [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemimpex.com [chemimpex.com]
- 5. 3-Chloro-4-methoxyphenylboronic acid | lookchem [lookchem.com]
- 6. 3-氯-4-甲氧基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 7. chemscene.com [chemscene.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 11. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. fishersci.pt [fishersci.pt]
- 14. tcichemicals.com [tcichemicals.com]
- 15. fishersci.com [fishersci.com]
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